![molecular formula C13H13NO5S2 B4941870 4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B4941870.png)
4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound features a thiophene ring substituted with an ethoxyphenylsulfamoyl group and a carboxylic acid group, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of 4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 4-ethoxyphenylsulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and product formation .
Scientific Research Applications
4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A simpler derivative with a carboxylic acid group, used in similar applications but with different reactivity and properties.
4-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid: A closely related compound with a methoxy group instead of an ethoxy group, which may exhibit different biological activities and chemical reactivity.
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-2-19-10-5-3-9(4-6-10)14-21(17,18)11-7-12(13(15)16)20-8-11/h3-8,14H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGQSVYERNDLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4941791.png)
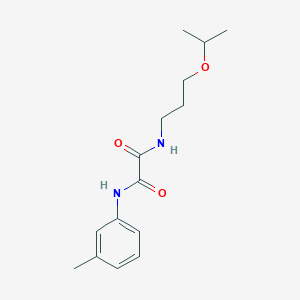
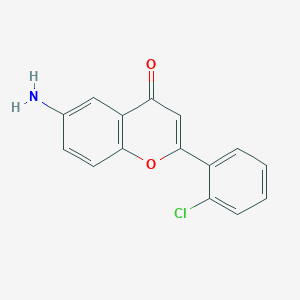
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4941809.png)
![4,4'-[(6-phenyl-2,4-pyrimidinediyl)bis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B4941813.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B4941824.png)
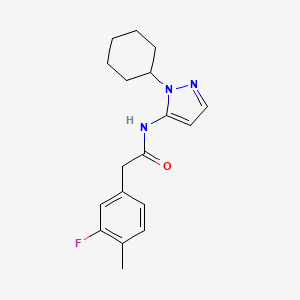
![3-[(4-Ethoxyphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4941843.png)
![3-[(4-HYDROXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4941846.png)
![8-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B4941856.png)
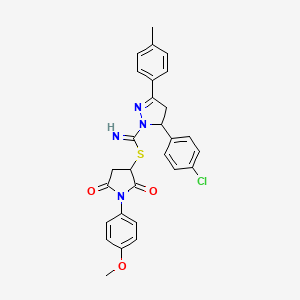
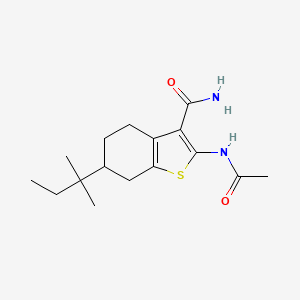
![ETHYL 2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
